N,N-dimethyl-6-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyridazin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dimethyl-6-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyridazin-3-amine is a complex organic compound that features a pyridazin-3-amine core with a piperazin-1-yl substituent
Mechanism of Action
Target of Action
Compounds with similar structures, such as n-(pyridin-2-yl)amides , have been used as pharmacophores for many molecules with significant biological and therapeutic value
Mode of Action
It can be inferred from related compounds that it may interact with its targets via bond cleavage . For instance, N-(pyridin-2-yl)amides were formed via C–C bond cleavage promoted by I2 and TBHP .
Result of Action
Related compounds have been shown to have significant biological and therapeutic value , suggesting that this compound may have similar effects
Biochemical Analysis
Biochemical Properties
It is known that pyridin-2-yl compounds, which are part of the structure of this molecule, have been used as pharmacophores for many molecules with significant biological and therapeutic value .
Cellular Effects
Related compounds have been shown to exhibit various effects on cells, such as influencing cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that related compounds can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-6-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyridazin-3-amine typically involves multiple steps, starting from commercially available precursors. One common approach involves the reaction of pyridazin-3-amine with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to introduce the N,N-dimethyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-6-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyridazin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Various amines, alcohols, and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
N,N-dimethyl-6-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyridazin-3-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridazin-3-amine derivatives with different substituents at the piperazin-1-yl group. Examples include:
- N-methyl-6-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyridazin-3-amine
- N-ethyl-6-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyridazin-3-amine
Uniqueness
N,N-dimethyl-6-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyridazin-3-amine is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .
Properties
IUPAC Name |
N,N-dimethyl-6-[4-(pyridin-2-ylmethyl)piperazin-1-yl]pyridazin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6/c1-20(2)15-6-7-16(19-18-15)22-11-9-21(10-12-22)13-14-5-3-4-8-17-14/h3-8H,9-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXCUFHLUSJGPFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN=C(C=C1)N2CCN(CC2)CC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.